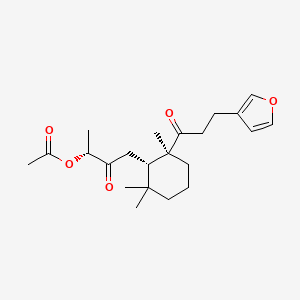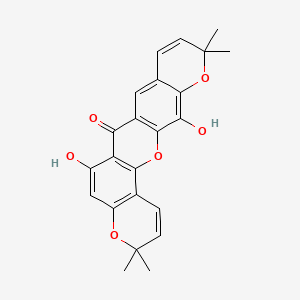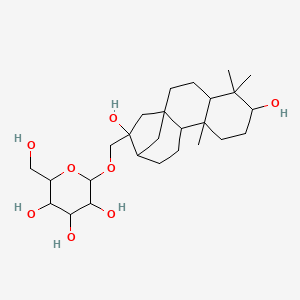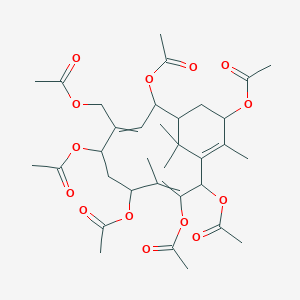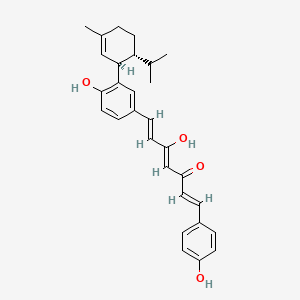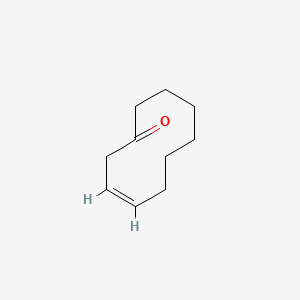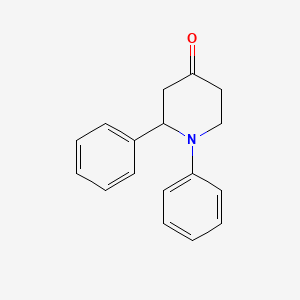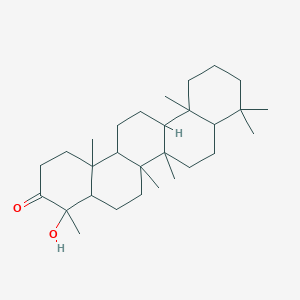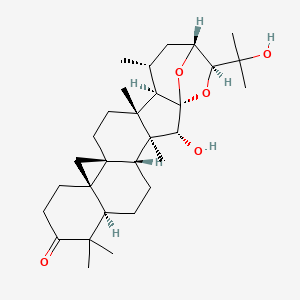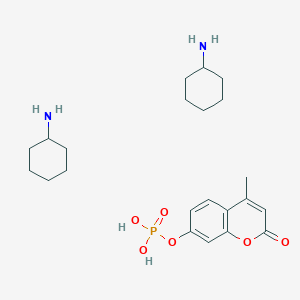
4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt is a sensitive fluorogenic substrate used in fluorometric and UV-spectrophotometric assays of phosphatases . This compound is particularly valuable in molecular biology and biochemistry for its ability to produce a fluorescent signal upon enzymatic cleavage, making it a useful tool for detecting and quantifying enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt typically involves the phosphorylation of 4-methylumbelliferone. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The bis(cyclohexylammonium) salt form is achieved by neutralizing the phosphate ester with cyclohexylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the release of 4-methylumbelliferone, which is highly fluorescent .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of a phosphatase enzyme and is carried out in an aqueous buffer solution at an optimal pH for the enzyme’s activity. The reaction conditions are carefully controlled to ensure maximum fluorescence yield .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which emits a strong fluorescent signal upon excitation .
Scientific Research Applications
4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt involves its enzymatic hydrolysis by phosphatases. The enzyme cleaves the phosphate group, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine the activity of the phosphatase enzyme .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used to detect β-glucuronidase activity.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used to assay N-acetyl-β-D-glucosaminidase activity.
Uniqueness
4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt is unique in its specific application for phosphatase assays. Its high sensitivity and strong fluorescent signal make it a preferred choice for detecting and quantifying phosphatase activity in various research and industrial applications .
Properties
IUPAC Name |
cyclohexanamine;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O6P.2C6H13N/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*7-6-4-2-1-3-5-6/h2-5H,1H3,(H2,12,13,14);2*6H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAXHZSVMPSFGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N2O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



